Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate
Description
Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a [2,3'-bipyridin] core, an amide linkage, and a benzyl carbamate group. The bipyridine moiety, known for its metal-chelating properties and role in kinase inhibition, distinguishes it from simpler carbamates. Its synthesis typically involves multi-step reactions, including amine-acid coupling and protective group strategies, similar to related compounds .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(2-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-19(14-25-21(27)28-15-16-6-2-1-3-7-16)24-13-18-9-5-11-23-20(18)17-8-4-10-22-12-17/h1-12H,13-15H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNCWEISQCYJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate typically involves the reaction of benzyl carbamate with 2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an alcohol solvent under heating conditions . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyridinyl moiety.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bipyridinyl moiety can coordinate with metal ions, influencing various biochemical pathways. The carbamate group can undergo hydrolysis, releasing active amines that can further interact with biological targets .
Comparison with Similar Compounds
Benzyl ((S)-1-(2-(tert-butyl amino)-2-oxoethyl)-5-((S)-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate (Compound A)
Target Compound
- Structure : Replaces the benzodiazepine and phthaloyl groups with a [2,3'-bipyridin] system.
- Key Features : The bipyridine core may enhance metal coordination or receptor-binding affinity compared to Compound A’s benzodiazepine moiety.
Research Findings and Limitations
- Synthesis : Both compounds utilize carbamate protective groups, but the target compound’s bipyridine synthesis may require specialized coupling reagents or metal catalysis.
- Bioactivity: While Compound A has validated mimetic activity, the target compound’s bipyridine core implies divergent applications (e.g., anticancer or antimicrobial activity).
Biological Activity
Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 2034268-40-9, exhibits a range of properties that make it significant in medicinal chemistry and biological research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bipyridine moiety, which is known for its ability to interact with biological targets due to its planar structure and electron-rich nature.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:
- Cell Membrane Permeability : The carbamate structure allows for effective permeation through cell membranes, facilitating intracellular interactions.
- Biochemical Pathways : The compound is involved in peptide synthesis and may influence protein folding and function through its interaction with amino acids.
- Target Interaction : It has been noted for potential interactions with enzymes and receptors, which could lead to modulation of various signaling pathways.
Neuroprotective Effects
A related class of aromatic carbamates has demonstrated neuroprotective effects by rescuing neuronal cells from apoptosis induced by cytotoxic agents. These compounds have been shown to modulate apoptotic pathways and enhance autophagy, indicating a potential therapeutic application in neurodegenerative diseases .
Case Studies and Research Findings
- Antibacterial Evaluation : A study explored the synthesis and evaluation of bipyridine derivatives against various bacterial strains. The findings indicated that modifications in the bipyridine structure can enhance antibacterial efficacy .
- Neuroprotective Activity : Research on similar carbamate derivatives revealed their ability to protect neurons from apoptosis by increasing the Bcl-2/Bax ratio and inducing autophagy through beclin 1 elevation . This suggests that this compound may share these neuroprotective properties.
Summary of Key Findings
| Property | Description |
|---|---|
| Chemical Class | Carbamate |
| Molecular Weight | 376.4 g/mol |
| Mechanism of Action | Cell membrane permeability; modulation of biochemical pathways |
| Potential Activities | Antimicrobial; neuroprotective; enzyme modulation |
| Research Applications | Medicinal chemistry; drug discovery; peptide synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via amine-acid coupling reactions. For example, coupling 2,3'-bipyridine derivatives with activated carbamate intermediates under standard peptide synthesis conditions (e.g., HOBt/DCC in THF) yields the target compound. Reaction optimization should focus on solvent choice (e.g., DCM or THF), temperature (0°C to room temperature), and stoichiometric ratios of reagents. Evidence from similar carbamate syntheses reports yields up to 79% when using stepwise activation and purification via column chromatography (DCM/ethyl acetate gradients) .
Q. What purification techniques are recommended for isolating this compound, and how can purity be validated?
- Methodological Answer : Column chromatography with silica gel and gradients of DCM/ethyl acetate (e.g., 10:1) is effective for purification. Post-purification, validate purity using HPLC with a C18 reverse-phase column and UV detection at 254 nm. Complementary characterization via NMR (e.g., δ 8.40 ppm for amide protons) and high-resolution mass spectrometry (HRMS) ensures structural fidelity. For example, HRMS data matching the molecular ion [M+H] at m/z 404.405 confirms the product .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture and static electricity. Stability tests under varying pH (e.g., 5–9) and temperature conditions (4–37°C) should be conducted using LC-MS to monitor degradation products .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s inhibitory effects on HIV protease or cancer cell proliferation?
- Methodological Answer : For HIV protease inhibition, use fluorescence-based assays with a synthetic substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH) and measure IC values via dose-response curves. For anticancer activity, perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and validate apoptosis via flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation .
Q. What strategies can resolve discrepancies in reported biological activities (e.g., HIV vs. cancer targets) across studies?
- Methodological Answer : Cross-validate results using orthogonal assays. For example, if HIV protease inhibition data conflicts with cytotoxicity profiles, conduct selectivity assays against related enzymes (e.g., caspase-8) or use CRISPR-edited cell lines to confirm target specificity. Meta-analysis of structural analogs (e.g., bipyridine modifications) may clarify structure-activity relationships (SAR) .
Q. How can structural determinants of ligand-enzyme binding be elucidated for this compound?
- Methodological Answer : Perform molecular docking studies with HIV protease (PDB: 1HHP) using AutoDock Vina, followed by molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions via site-directed mutagenesis of key residues (e.g., Asp25) and surface plasmon resonance (SPR) to measure binding kinetics .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
- Methodological Answer : Use murine models for preliminary PK studies: administer the compound intravenously (5 mg/kg) and collect plasma samples at timed intervals for LC-MS analysis. Assess toxicity via histopathology and serum biomarkers (ALT/AST). For blood-brain barrier penetration studies, employ LC-MS/MS on brain homogenates .
Q. How can researchers design SAR studies to improve the compound’s efficacy and reduce off-target effects?
- Methodological Answer : Synthesize analogs with modifications to the bipyridine moiety (e.g., fluorination at C6) or carbamate group (e.g., tert-butyl substitution). Test analogs in parallel using high-throughput screening (HTS) against primary and secondary targets. Use chemoproteomics (e.g., thermal shift assays) to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
